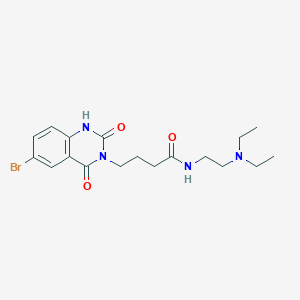
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide is a quinazoline derivative, characterized by its distinct molecular structure, which includes a bromine atom at the 6th position. This compound is of interest due to its potential biological and medicinal properties, making it a subject of various scientific research studies.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide involves several key steps:
Formation of the quinazolinone core: : This typically involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone ring system.
Bromination: : Introducing the bromine atom at the 6th position using a brominating agent like N-bromosuccinimide (NBS).
Amide bond formation: : The butanamide chain is introduced through coupling reactions involving 3-aminobutyric acid derivatives and the quinazolinone core.
Introduction of the diethylaminoethyl side chain: : This final step typically requires the use of diethylaminoethyl chloride or similar reagents under appropriate conditions.
Industrial Production Methods: Scaling up the production involves:
Optimizing reaction conditions: to improve yields and purity.
Using efficient purification techniques: such as recrystallization and chromatography to ensure the final product’s quality.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the diethylamino group.
Reduction: : The carbonyl groups may be reduced under suitable conditions.
Substitution: : The bromine atom can be substituted by other nucleophiles, making it a versatile intermediate.
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation could lead to amide formation, while substitution can produce a wide range of analogs with different functional groups.
科学研究应用
Chemistry: : As a versatile intermediate in organic synthesis for creating diverse analogs.
Biology: : Studied for its potential as a pharmacophore in drug design.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in the development of novel materials and catalytic systems.
作用机制
The precise mechanism of action depends on the context of its application:
Biological Activity: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Molecular Targets: : It could target pathways involving kinases, proteases, or other regulatory proteins.
Pathways Involved: : Often, it might interfere with signaling pathways critical to disease progression, such as the MAPK/ERK pathway in cancer.
相似化合物的比较
Similar Compounds:
4-(6-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : A chlorine-substituted analog, which could have different reactivity and biological activity.
4-(6-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : Substituted with a methyl group, possibly affecting its chemical properties and biological interactions.
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : The fluorine atom might impart unique characteristics, influencing its pharmacokinetics and dynamics.
Uniqueness: The presence of the bromine atom and the diethylaminoethyl side chain might provide unique binding affinities and selectivity towards specific biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(diethylamino)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN4O3/c1-3-22(4-2)11-9-20-16(24)6-5-10-23-17(25)14-12-13(19)7-8-15(14)21-18(23)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZTMJQKLMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














